molecular formula C7H15NO2 B1484425 [5-(Hydroxymethyl)piperidinyl]methanol CAS No. 807262-15-3

[5-(Hydroxymethyl)piperidinyl]methanol

Cat. No.: B1484425
CAS No.: 807262-15-3
M. Wt: 145.2 g/mol
InChI Key: FYZKEZKGGWTKHL-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)piperidinyl]methanol is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery. Compounds featuring a piperidine scaffold substituted with hydroxymethyl groups are frequently employed as key precursors and building blocks in the synthesis of more complex, biologically active molecules . The presence of multiple hydroxyl groups on the saturated ring system enhances the compound's ability to engage in hydrogen bonding, which can be crucial for modulating the solubility and binding characteristics of potential drug candidates . Researchers utilize this and related substructures to introduce three-dimensionality and conformational restraint into target molecules, a strategy often employed to improve drug-likeness and explore structure-activity relationships (SAR) . Piperidine-based compounds are found in a wide range of pharmacological research areas, including the development of receptor antagonists . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols. Specific data on this exact isomer is limited in public scientific literature; therefore, researchers are encouraged to conduct their own analytical characterization to confirm suitability for their specific applications.

Properties

IUPAC Name

[1-(hydroxymethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-7-2-1-3-8(4-7)6-10/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKEZKGGWTKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyridine Precursors

  • Hydrogenation of hydroxymethyl-substituted pyridines is a common route. Pyridine rings bearing hydroxymethyl groups can be selectively hydrogenated under transition metal catalysis (e.g., Ru, Rh, Co, Ni catalysts) to form the corresponding piperidine derivatives with retention of hydroxymethyl substituents.
  • Catalysts such as cobalt nanoparticles or ruthenium complexes have been optimized for stereoselective hydrogenation, allowing for the selective synthesis of cis- or trans-substituted piperidines.
  • Reaction conditions typically involve elevated temperature and pressure, with solvents like water or alcohols, and can be adjusted to maintain functional group integrity (e.g., hydroxymethyl groups).

Multi-step Synthesis from Piperidinecarboxylic Acid Derivatives

  • A patented method for related piperidine methanol derivatives involves starting from 4-piperidinecarboxylic acid , which undergoes acetylation to form N-acetyl derivatives.
  • Subsequent transformations include formyl chloride generation, Friedel-Crafts acylation, and Grignard reactions to introduce substituents on the piperidine ring.
  • Though this patent specifically addresses α,α-diphenyl-4-piperidinemethanol, analogous approaches can be adapted for hydroxymethyl substituents by modifying the acylation and Grignard reagents accordingly.
  • This method is characterized by the use of inexpensive and readily available raw materials, relatively simple steps, and suitability for scale-up.

Hydroboration and Hydrosilylation Approaches

  • Non-metal catalytic methods such as hydroboration of pyridines followed by reduction can yield hydroxylated piperidines.
  • Hydrosilylation reactions of pyridines can also produce intermediates that, upon further functionalization, lead to hydroxymethyl-substituted piperidines.
  • These methods offer milder conditions and can be stereoselective, preserving or introducing hydroxymethyl groups at desired ring positions.

Cyclization and Annulation Reactions

  • Intramolecular cyclization or annulation reactions involving amino alcohol precursors can construct the piperidine ring with hydroxymethyl groups already installed.
  • Such methods often use multicomponent reactions or condensation strategies to assemble the heterocyclic ring and introduce substituents in a single or sequential step.
  • These approaches are valuable for their efficiency and ability to generate diverse substitution patterns on the piperidine ring.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Hydrogenation Hydroxymethyl-substituted pyridines Ru, Rh, Co, Ni catalysts Elevated T, P; aqueous/alcoholic solvents High stereoselectivity; scalable Requires high pressure/temperature
Multi-step from Piperidinecarboxylic acid 4-Piperidinecarboxylic acid and derivatives Acetylating agents, Grignard reagents Reflux, multiple steps Cheap raw materials; industrially viable Multi-step; requires careful control
Hydroboration/Hydrosilylation Pyridine derivatives Boron reagents, hydrosilanes Mild, catalytic Mild conditions; stereoselective Substrate scope may be limited
Cyclization/Annulation Amino alcohols, aldehydes Acid/base catalysts One-pot or sequential Efficient; diverse substitution May require optimization for yield

Research Findings and Notes

  • Recent literature emphasizes the importance of catalyst choice and reaction conditions to maintain the integrity of hydroxymethyl groups during hydrogenation, avoiding over-reduction or side reactions.
  • The use of water as a solvent in catalytic hydrogenation has been demonstrated to be effective and environmentally friendly, with certain cobalt-based catalysts showing high activity and selectivity.
  • Multi-step synthetic routes from piperidinecarboxylic acid derivatives provide flexibility in introducing diverse substituents but require careful optimization of each step to maximize yields and purity.
  • Non-metal catalytic methods like hydroboration offer alternatives to transition metal catalysis, potentially lowering costs and environmental impact, though their substrate scope requires further exploration.
  • Cyclization methods are promising for rapid assembly but may be limited by the availability of suitable precursors and reaction conditions.

Biological Activity

[5-(Hydroxymethyl)piperidinyl]methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Formula : C₇H₁₅NO₂
  • CAS Number : 807262-15-3
  • Molecular Weight : 143.21 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Mechanism : The compound exhibits significant antibacterial and antifungal properties. It interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
    • Case Study : In vitro studies have shown that this compound has effective Minimum Inhibitory Concentration (MIC) values against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties
    • Mechanism : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in cancerous cells.
    • Case Study : A study involving human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
  • Neurological Effects
    • Mechanism : The compound may influence neurotransmitter systems, potentially offering neuroprotective effects.
    • Research Findings : Preliminary studies suggest that it could modulate the release of neurotransmitters, which might be beneficial in treating neurological disorders.

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus0.0195Effective against MRSA strains
Escherichia coli0.0048High potency observed
Bacillus mycoides0.0098Moderate activity
Candida albicans0.039Effective antifungal properties

Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
A54915Cell cycle arrest

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : By integrating into microbial membranes, it increases permeability, leading to cell lysis.
  • Apoptosis Induction : The compound activates caspases and other apoptotic pathways in cancer cells.
  • Neurotransmitter Modulation : Potentially enhances or inhibits neurotransmitter release, affecting neuronal communication.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

  • Drug Development: [5-(Hydroxymethyl)piperidinyl]methanol serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its piperidine structure is crucial for enhancing the bioactivity of drugs, particularly in the development of selective antagonists for receptors such as P2Y14R, which are implicated in conditions like asthma and chronic pain management .
  • Analgesic Properties: Research indicates that derivatives of piperidine, including those modified with hydroxymethyl groups, exhibit significant analgesic activity. This has been demonstrated through various pharmacological studies, highlighting their potential in pain management therapies .

Case Study:

  • A recent study focused on bridging piperidine analogues revealed that modifications at the hydroxymethyl position can enhance receptor affinity and improve therapeutic efficacy. The study utilized fluorescence binding assays to quantify the affinity of these compounds for P2Y14R, suggesting potential applications in treating inflammatory diseases .

Cosmetic Formulations

Topical Applications:

  • Moisturizers and Emulsifiers: The compound is increasingly used in cosmetic formulations due to its moisturizing properties. Its ability to enhance skin hydration makes it an ideal candidate for inclusion in creams and lotions . Experimental designs have shown that formulations containing this compound improve sensory attributes such as consistency and greasiness, which are critical for consumer acceptance .

Material Science

Polymer Chemistry:

  • Synthesis of Polymers: The hydroxymethyl group in this compound facilitates the formation of various polymers through reactions such as esterification and etherification. These polymers can be tailored for specific applications, including coatings and adhesives that require enhanced mechanical properties and stability .

Safety and Handling Considerations

Given its chemical nature, safety protocols are essential when handling this compound. It is classified under certain hazardous materials due to its reactivity and potential health risks associated with exposure. Proper laboratory practices should be employed to mitigate risks during synthesis and application processes .

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : Stereoisomers of piperidine derivatives (e.g., (2S,5R) vs. (2R,5S)) exhibit distinct biological activities, emphasizing the need for enantioselective synthesis .

Substituent Effects: Fluorine in (5-Fluoropiperidin-3-yl)methanol enhances metabolic stability by reducing cytochrome P450-mediated oxidation . Phenyl groups in 5-phenylpiperidin-2-one increase lipophilicity, improving membrane permeability .

Biomass-Derived Analogues : Tetrahydrofuran derivatives like 2,5-bis(hydroxymethyl)tetrahydrofuran highlight sustainable routes to replace petroleum-based chemicals .

Q & A

Q. What are the optimal synthetic routes for [5-(Hydroxymethyl)piperidinyl]methanol?

A common method involves refluxing 1,3-diaminopropan-2-ol with paraformaldehyde and methanol, followed by filtration and washing with cold ethanol to isolate the product. Reaction times and stoichiometry (e.g., 3:1 molar ratio of paraformaldehyde to diamine) significantly influence yield and purity. Intramolecular hydrogen bonding during synthesis can stabilize intermediates, as observed in analogous piperidine derivatives . Alternative routes may employ nucleophilic substitution with formaldehyde under basic conditions, requiring purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with a C18 column and mobile phase comprising water-methanol-acetic acid (80:10:3 v/v/v) is effective for purity assessment. UV detection at 280 nm is recommended for hydroxymethyl-containing analogs . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and mass spectrometry (MS) are critical for structural confirmation, particularly to verify hydroxymethyl group positioning and piperidine ring conformation .

Q. What purification techniques are most effective for isolating this compound?

Post-synthesis, filtration followed by washing with cold ethanol removes unreacted precursors. Vacuum drying ensures solvent elimination. For higher purity, recrystallization in ethanol or methanol is preferred, while column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) resolves stereoisomers or byproducts .

Q. How does this compound behave under varying storage conditions?

The compound is hygroscopic due to its hydroxymethyl groups. Store under inert gas (N2_2/Ar) at 2–8°C in airtight containers. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation pathways, such as oxidation of the hydroxymethyl group .

Q. What are common challenges in synthesizing this compound?

Key issues include:

  • Byproduct formation : Over-alkylation or incomplete ring closure.
  • Steric hindrance : Bulky substituents on the piperidine ring may reduce reaction efficiency.
  • Solvent selection : Methanol is optimal for balancing solubility and reaction kinetics. Troubleshooting involves adjusting formaldehyde equivalents or using phase-transfer catalysts .

Advanced Research Questions

Q. How can enzymatic oxidation pathways be engineered to functionalize this compound?

Flavoenzymes like 5-(hydroxymethyl)furfural oxidase (HMFO) can oxidize hydroxymethyl groups to carboxylic acids via sequential steps. Rational enzyme engineering, such as modifying active-site residues (e.g., substituting hydrogen-bond donors/acceptors), enhances catalytic efficiency and over-oxidation control. This approach is validated for analogous furan derivatives and can be adapted for piperidine systems .

Q. What experimental design strategies optimize reaction conditions for high-yield synthesis?

Full factorial designs evaluate factors like methanol concentration (0.075–0.25 mol/L), temperature, and reaction time. Pseudo-zero-order kinetics models help predict methanol degradation rates, while ANOVA identifies significant variables. For example, higher methanol concentrations may stabilize intermediates but slow nucleation .

Q. How do intramolecular hydrogen bonds influence the reactivity of this compound?

Intramolecular hydrogen bonding between the hydroxymethyl group and piperidine nitrogen stabilizes specific conformers, as shown in hexahydropyrimidine analogs. This affects nucleophilic reactivity and selectivity in downstream reactions. Computational studies (DFT) or variable-temperature NMR can map hydrogen-bond dynamics .

Q. What role does this compound play in synthesizing bioactive molecules?

The compound serves as a chiral building block for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its hydroxymethyl group enables functionalization via Mitsunobu reactions or esterification. For instance, coupling with fluoropyridines yields derivatives with enhanced biological activity .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

Discrepancies often arise from:

  • Solvent polarity : Methanol vs. ethanol alters transition-state stabilization.
  • Catalyst loading : Trace acids/bases impact ring-closure efficiency.
    Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) and meta-analyses of published protocols (e.g., Table 1 in ) are recommended.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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